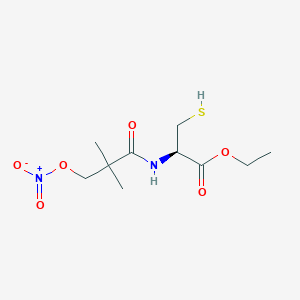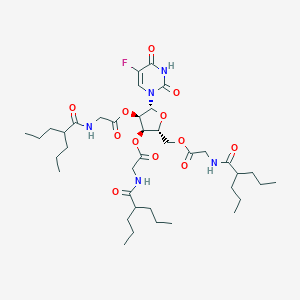
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine, commonly known as FUTP, is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. FUTP is synthesized by the modification of uridine, a nucleoside found in RNA. The modification of uridine in FUTP enhances its biochemical and physiological effects, making it a valuable tool in scientific research.
Mechanism Of Action
FUTP is incorporated into RNA during transcription by RNA polymerase. The presence of FUTP in RNA alters its structure and stability, which can affect its function. FUTP has also been shown to affect the processing and localization of RNA.
Biochemical And Physiological Effects
FUTP has been shown to have several biochemical and physiological effects. It has been shown to affect the stability, structure, and function of RNA. FUTP has also been shown to affect the processing and localization of RNA. Additionally, FUTP has been shown to have antiviral and anticancer properties.
Advantages And Limitations For Lab Experiments
FUTP has several advantages for lab experiments. It is a valuable tool for studying RNA synthesis, processing, and localization. FUTP can be detected using various techniques such as fluorescence microscopy and mass spectrometry. However, FUTP also has some limitations. Its incorporation into RNA can affect its function, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of FUTP in scientific research. One area of research is the development of new techniques for detecting FUTP in RNA. Another area of research is the study of the effects of FUTP on RNA structure and function. Additionally, FUTP could be used as a tool for the development of new RNA-based therapies for diseases such as cancer and viral infections.
Synthesis Methods
The synthesis of FUTP involves the modification of uridine by adding three glycyl groups and a fluorine atom. The modification of uridine is achieved by using a series of chemical reactions that involve protecting and deprotecting different functional groups in the molecule. The resulting FUTP molecule is a white crystalline powder with a molecular weight of 765.8 g/mol.
Scientific Research Applications
FUTP has been widely used in scientific research as a tool to study RNA synthesis and processing. FUTP is incorporated into RNA during transcription, and its presence can be detected using various techniques such as fluorescence microscopy and mass spectrometry. FUTP has also been used to study RNA editing, splicing, and localization.
properties
CAS RN |
134423-92-0 |
|---|---|
Product Name |
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine |
Molecular Formula |
C39H62FN5O12 |
Molecular Weight |
811.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-bis[[2-(2-propylpentanoylamino)acetyl]oxy]oxolan-2-yl]methyl 2-(2-propylpentanoylamino)acetate |
InChI |
InChI=1S/C39H62FN5O12/c1-7-13-24(14-8-2)34(49)41-19-29(46)54-23-28-32(56-30(47)20-42-35(50)25(15-9-3)16-10-4)33(38(55-28)45-22-27(40)37(52)44-39(45)53)57-31(48)21-43-36(51)26(17-11-5)18-12-6/h22,24-26,28,32-33,38H,7-21,23H2,1-6H3,(H,41,49)(H,42,50)(H,43,51)(H,44,52,53)/t28-,32-,33-,38-/m1/s1 |
InChI Key |
BRWICCRLZVPGRD-DKMDIHIKSA-N |
Isomeric SMILES |
CCCC(CCC)C(=O)NCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
SMILES |
CCCC(CCC)C(=O)NCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
Canonical SMILES |
CCCC(CCC)C(=O)NCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
Other CAS RN |
134423-92-0 |
synonyms |
2',3',5'-tris-O-(N -(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine UK 21 UK-21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



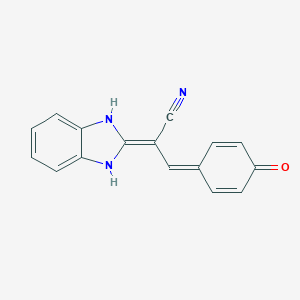
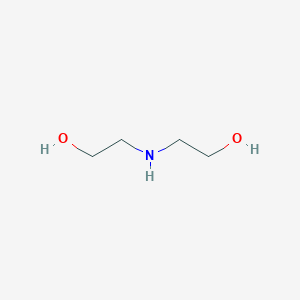
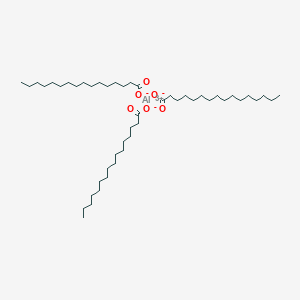
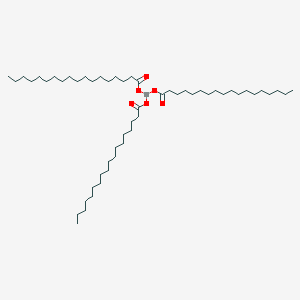
![Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate](/img/structure/B148223.png)
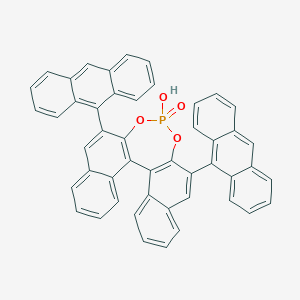
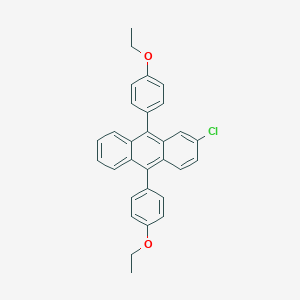
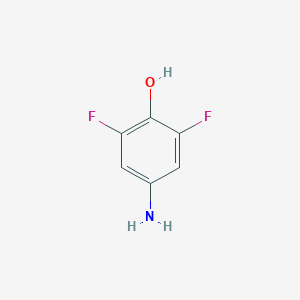
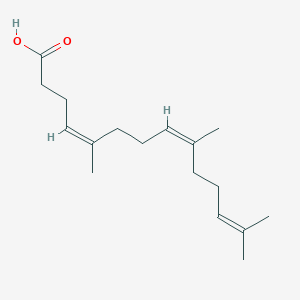
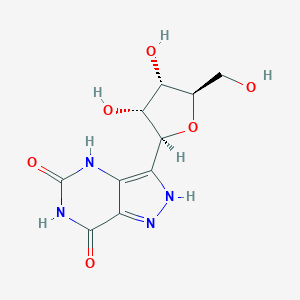
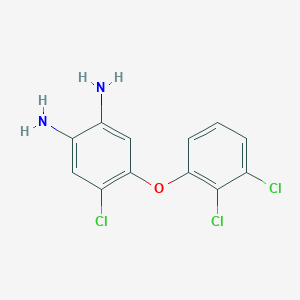
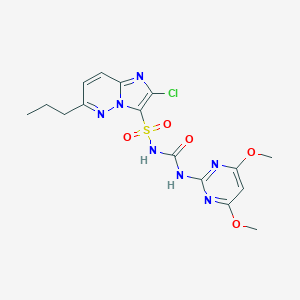
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
